1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O5/c1-13(2,3)22-12(20)16-4-5-21-9(6-16)7-17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFHECYCLACPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation
The morpholine core is synthesized via cyclization of ethanolamine derivatives. A representative approach involves:
- N-Boc protection : Treating 2-(aminomethyl)ethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP.
- Cyclization : Reacting the Boc-protected amino alcohol with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C) to form 4-(tert-butoxycarbonyl)morpholine-2-ylmethanol.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| N-Boc protection | 92% | Boc₂O (1.1 eq), DCM, rt, 12 h |
| Cyclization | 78% | Epichlorohydrin (1.2 eq), K₂CO₃, 60°C |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl-morpholine derivative reacts with an azide-bearing carboxylic acid to form the triazole core:
Azide Synthesis
CuAAC Conditions
Regioselectivity : Exclusive 1,4-disubstituted triazole formation confirmed by ¹H NMR (J = 2.1 Hz for triazole CH).
Yield Data :
| Azide Component | Yield | Purity (HPLC) |
|---|---|---|
| Ethyl 2-azidoacetate | 89% | 98.5% |
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester is hydrolyzed under basic conditions:
- Conditions : 2 M NaOH, EtOH/H₂O (1:1), 50°C, 4 h.
- Workup : Acidification to pH 2 with HCl, extraction with EtOAc.
Yield : 94% (white solid, mp 162–164°C).
Alternative Synthetic Routes
Sequential Protection-Cycloaddition Approach
- Boc Deprotection : Treat morpholine intermediate with TFA/DCM (1:1), 0°C to rt.
- Reductive Amination : React with propargyl aldehyde (NaBH₃CN, MeOH).
- CuAAC : As above.
Limitation : Lower overall yield (62%) due to Boc deprotection/reprotection steps.
Solid-Phase Synthesis
- Resin : Wang resin-loaded Fmoc-protected morpholine.
- Coupling : HATU, DIPEA, DMF for triazole-carboxylic acid attachment.
- Cleavage : TFA/TIPS/H₂O (95:2.5:2.5).
Advantage : Facilitates parallel synthesis but requires specialized equipment.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 6H, morpholine), 4.52 (s, 2H, CH₂-triazole), 7.82 (s, 1H, triazole-CH).
- HRMS (ESI+) : m/z calc. for C₁₅H₂₂N₄O₅ [M+H]⁺ 363.1664, found 363.1668.
Purity Assessment
- HPLC : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : C 54.21%, H 6.68%, N 15.11% (calc. C 54.37%, H 6.71%, N 15.18%).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted morpholines or triazoles.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C_{13}H_{18}N_{4}O_{4}
- Molecular Weight: 286.31 g/mol
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their antimicrobial activity. The compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
Triazoles are also recognized for their anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.
Data Table: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | MCF-7 (Breast Cancer) | 15 |
| Control Drug | MCF-7 | 10 |
| 5-Fluorouracil | MCF-7 | 5 |
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be pivotal in designing therapeutics for metabolic disorders.
Case Study:
In a study focusing on enzyme inhibition, the compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Results indicated that it effectively inhibited DHFR activity, suggesting its potential as a lead compound for further development .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps including the formation of the triazole ring via click chemistry techniques.
Synthetic Pathway Overview:
- Formation of the morpholine derivative.
- Synthesis of the triazole moiety through azide and alkyne coupling.
- Introduction of the carboxylic acid functionality.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the triazole ring allows it to bind to enzymes or receptors, modulating their activity. The carboxylic acid group enhances its solubility and bioavailability, making it effective in biological systems.
Comparison with Similar Compounds
Key Structural Features
Physicochemical Differences
Biological Activity
1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR). The compound's unique structure, featuring a triazole ring and a morpholine moiety, contributes to its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Triazoles are known for their ability to interact with various biological targets, making them candidates for cancer therapy.
Key Findings:
- Antiproliferative Effects: The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, similar triazole derivatives have shown a GI50 (growth inhibition) value in the low micromolar range against leukemia and solid tumor cell lines .
- Mechanisms of Action: Research indicates that triazole compounds can induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without direct DNA intercalation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly enhance or diminish their potency.
Notable SAR Insights:
- Substituents at the 4-position of the triazole ring have been shown to influence the compound's ability to inhibit specific protein targets involved in cancer progression, such as PRMT5 .
- The incorporation of morpholine groups has been associated with improved solubility and bioavailability, which are essential for therapeutic efficacy .
Data Table: Biological Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Jurkat (leukemia) | 0.63 - 0.69 | Induces apoptosis, DNA damage |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | CAKI-1 (kidney cancer) | 0.15 | Mitochondrial disruption |
| Triazole-Adenosine Analog | Various NCI60 Cell Lines | Low micromolar | PRMT5 inhibition |
Case Study 1: Antiproliferative Activity Against Leukemia Cells
A study evaluating various triazole derivatives found that one compound showed remarkable cytotoxicity against leukemia cell lines with a GI50 value comparable to doxorubicin. This study utilized a series of in vitro assays to assess cell viability and apoptosis induction .
Case Study 2: Mechanistic Studies on Morpholine Substituents
In another research effort, compounds featuring morpholine groups were synthesized and tested for their ability to inhibit CHK1 kinase activity. The results indicated that modifications on the morpholine moiety could enhance selectivity and potency against cancer cell lines .
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (DMF) enhance Boc protection efficiency .
- Catalyst Loading : Increase Cu(I) catalyst (1.5 equiv) to improve triazole regioselectivity .
- Purity Control : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) and final product via recrystallization (ethanol/water) .
Basic: Which analytical techniques are most effective for characterizing purity and structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 3.5–4.2 ppm (morpholine CH₂), δ 7.8–8.0 ppm (triazole CH) .
- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm; Boc carbonyl at ~155 ppm .
- HPLC : Use a C18 column (MeCN/0.1% TFA gradient) to confirm >95% purity. Retention time: ~12.5 min .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ ~367.2 (C₁₅H₂₂N₄O₅) .
- X-ray Crystallography : Resolve stereochemistry (e.g., morpholine chair conformation) .
Basic: What are the stability considerations and recommended storage conditions?
Answer:
- Stability Risks :
- Boc group hydrolyzes under acidic conditions (pH <3) or prolonged exposure to moisture .
- Carboxylic acid may decarboxylate above 100°C .
- Storage :
- Handling : Work under inert atmosphere (N₂/Ar) for moisture-sensitive reactions .
Advanced: How does the Boc group influence reactivity in derivatization reactions?
Answer:
- Protection : The Boc group shields the morpholine nitrogen, preventing unwanted nucleophilic reactions during triazole formation .
- Deprotection : Treat with TFA/DCM (1:1, 2h, RT) to remove Boc, enabling secondary functionalization (e.g., peptide coupling) .
- Steric Effects : Boc’s tert-butyl group may slow reaction kinetics in sterically hindered environments (e.g., Suzuki-Miyaura coupling) .
Case Study : Removing Boc increased coupling efficiency with aryl boronic acids by 40% in palladium-catalyzed reactions .
Advanced: How to resolve contradictions between computational and experimental stereochemical data?
Answer:
- Crystallographic Validation : Perform X-ray diffraction to confirm absolute configuration (e.g., morpholine chair vs. boat) .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to assess conformational flexibility .
- DFT Calculations : Compare computed vs. experimental IR or VCD spectra to validate enantiomeric excess .
Example : A 2020 study resolved conflicting NOE data by crystallography, revealing unexpected axial Boc orientation in the solid state .
Advanced: What mechanistic insights explain triazole ring formation?
Answer:
- CuAAC Mechanism :
- Copper Acetylide Formation : Cu(I) coordinates to alkyne, increasing electrophilicity.
- Cycloaddition : Azide reacts regioselectively to form 1,4-disubstituted triazole .
- Catalyst Impact :
- Cu(I) salts favor 1,4-triazole; Ru catalysts yield 1,5-isomers.
- Sodium ascorbate reduces Cu(II) to Cu(I), sustaining catalytic cycle .
Kinetic Study : Pseudo-second-order kinetics (k = 0.15 M⁻¹s⁻¹) observed in DMF at 25°C .
Advanced: How to design pharmacological studies for derivatives?
Answer:
- SAR Studies :
- Variations : Modify triazole substituents (e.g., aryl vs. alkyl) or replace morpholine with piperidine.
- Assays : Test antimicrobial activity via MIC against S. aureus (IC₅₀ ~8 µg/mL) or kinase inhibition (e.g., EGFR, IC₅₀ screening) .
- ADME Profiling :
- Solubility : Use shake-flask method (pH 7.4 PBS) to measure logP ~1.2 .
- Metabolic Stability : Incubate with liver microsomes; monitor half-life (t₁/₂ ~45 min) .
Example : A 2023 study linked Boc removal to improved blood-brain barrier permeability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
